N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrahydro-2H-pyran scaffold substituted with a phenylthio group at the 4-position and an o-tolyloxyacetamide moiety. Its molecular complexity arises from the integration of a sulfur-containing aromatic group (phenylthio) and a methyl-substituted phenoxyacetamide, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-17-7-5-6-10-19(17)25-15-20(23)22-16-21(11-13-24-14-12-21)26-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRMVOQPUQSSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.
The chemical formula for this compound is , with a molecular weight of 371.5 g/mol. The structure features a tetrahydro-2H-pyran core, a phenylthio group, and an o-tolyloxy acetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₃S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1797173-53-5 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Tetrahydro-2H-Pyran Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Phenylthio Group : A thiolating agent is used to substitute a hydrogen atom on the pyran ring.
- Attachment of o-Tolyloxy Acetamide : This step often employs nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Properties
Studies have shown that this compound has potential anticancer effects. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial and antifungal activities. It exhibited notable effectiveness against Gram-positive and Gram-negative bacteria as well as several fungal strains.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cell viability under neurotoxic conditions.
Case Studies
- Cancer Cell Line Study : In a study involving the treatment of breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
- Antibacterial Efficacy : In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Neuroprotection in Animal Models : In a murine model of neurodegeneration, administration of the compound resulted in a significant decrease in behavioral deficits associated with oxidative stress.
Comparison with Similar Compounds
Tetrahydro-2H-pyran Derivatives with Sulfur Substituents
- N-((4-(4-Phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide (CAS 1428327-31-4): Structural Differences: Replaces the o-tolyloxyacetamide with a nicotinamide group and introduces a phenylpiperazine moiety. Functional Impact: The nicotinamide group may enhance hydrogen-bonding interactions with target proteins, while the phenylpiperazine could improve solubility and CNS penetration.
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS 1421848-11-4):
- Structural Differences : Incorporates a pyrazole-thiazole core instead of phenylthio and o-tolyloxy groups.
- Functional Impact : The fluorophenyl and thiazole groups may enhance metabolic stability and target selectivity.
- Synthetic Relevance : Highlights the use of tetrahydro-2H-pyran as a modular scaffold for drug discovery .
Phenylthio-Containing Acetamides
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (Compound 51):
- Structural Differences : Features a triazole ring and difluorophenyl group instead of the tetrahydro-2H-pyran and o-tolyloxy moieties.
- Functional Impact : The triazole ring improves π-π stacking interactions, while fluorine atoms enhance lipophilicity and bioavailability.
- Synthetic Data : Synthesized in 42.4% yield with a melting point of 156–158°C, indicating moderate stability .
- N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (Compound 52): Structural Differences: Substitutes the tetrahydro-2H-pyran with a tert-butylphenyl-triazole group.
Pharmacological and Physicochemical Comparisons
Anticancer Activity
- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (Compound 11d): Key Features: Combines a tetrahydronaphthalene-pyridine core with a thiazolidinone-acetamide group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
